Febuxostat (sodium)

Xanthine oxidase inhibition Enzyme kinetics Urate-lowering potency

Febuxostat (sodium) [CAS 1140907-13-6, MW 338.36 g/mol] is the sodium salt of febuxostat, a non-purine, selective xanthine oxidase (XO) inhibitor launched as a first-line urate-lowering therapy for chronic hyperuricemia in adults with gout. Febuxostat is classified as a BCS Class II compound (low aqueous solubility, high intestinal permeability), with the free acid form exhibiting aqueous solubility of approximately 12.9 μg/mL, which limits its oral bioavailability to less than 49%.

Molecular Formula C16H15N2NaO3S
Molecular Weight 338.4 g/mol
Cat. No. B12400910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFebuxostat (sodium)
Molecular FormulaC16H15N2NaO3S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)[O-].[Na+]
InChIInChI=1S/C16H16N2O3S.Na/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20;/h4-6,9H,8H2,1-3H3,(H,19,20);/q;+1/p-1
InChIKeyCNBCRDKBNDTWPM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Febuxostat (Sodium) for Gout & Hyperuricemia Research: A Non-Purine Xanthine Oxidase Inhibitor with Quantifiable Differentiation


Febuxostat (sodium) [CAS 1140907-13-6, MW 338.36 g/mol] is the sodium salt of febuxostat, a non-purine, selective xanthine oxidase (XO) inhibitor launched as a first-line urate-lowering therapy for chronic hyperuricemia in adults with gout [1]. Febuxostat is classified as a BCS Class II compound (low aqueous solubility, high intestinal permeability), with the free acid form exhibiting aqueous solubility of approximately 12.9 μg/mL, which limits its oral bioavailability to less than 49% [2]. The sodium salt form addresses this limitation by providing enhanced aqueous solubility, thereby improving formulation flexibility and dissolution characteristics relative to the free acid [3]. Febuxostat inhibits both the oxidized and reduced forms of XO via potent mixed-type inhibition, and is chemically distinct from purine-analogue inhibitors such as allopurinol [4].

1 Sodium salt form for enhanced aqueous solubility and formulation flexibility vs. free acid
2 Non-purine structure for selective XO inhibition without purine/pyrimidine pathway cross-interference
3 Mixed-type inhibitor targeting both oxidized and reduced forms of xanthine oxidase

Why Febuxostat (Sodium) Cannot Be Interchanged with Allopurinol or Topiroxostat Without Quantitative Verification


Superficial class membership—xanthine oxidase inhibitor—conceals profound pharmacological differences that preclude generic substitution. Febuxostat differs from allopurinol in three critical procurement-relevant parameters: (i) its non-purine structure eliminates the purine/pyrimidine pathway cross-inhibition that complicates allopurinol use [1]; (ii) its ~1,000-fold greater enzymatic potency (Ki = 0.6 nM vs. IC50 = 2.9 μM for allopurinol) dictates distinct dosing regimens and target-achievement profiles [2]; and (iii) its predominantly hepatic metabolism via UGT and CYP enzymes permits use without renal dose adjustment, unlike allopurinol which requires creatinine-clearance-based dose titration [3]. Against topiroxostat—another potent non-purine XO inhibitor—febuxostat (sodium) is differentiated by its commercial availability as a sodium salt with improved aqueous solubility for formulation development, and by its larger body of randomized controlled trial evidence establishing dose-response relationships across diverse renal-function strata [4]. These differences translate into measurable divergence in target serum urate achievement rates, adverse event profiles, and formulation-handling characteristics that directly impact experimental design, manufacturing process selection, and clinical procurement decisions.

Febuxostat (Sodium)
Allopurinol
Non-purine scaffold avoids purine/pyrimidine pathway cross-inhibition; enzyme potency profile may not transfer directly and requires validation
Febuxostat (Sodium)
Topiroxostat
Sodium salt offers distinct solubility and formulation handling; trial evidence and dose-response context may differ
Febuxostat (Sodium)
Febuxostat (Free Acid)
BCS Class II solubility barrier may limit direct substitution; salt form may support broader formulation strategies

Quantitative Evidence Guide: Febuxostat (Sodium) vs. Allopurinol, Topiroxostat & Free Acid Form


>1,000-Fold Greater Xanthine Oxidase Inhibitory Potency of Febuxostat vs. Allopurinol at the Enzyme Level

Febuxostat (sodium) exhibits approximately 1,000-fold greater potency than allopurinol at inhibiting xanthine oxidase (XO)-dependent uric acid formation. In purified bovine milk XO assays, febuxostat displays an IC50 of 1.8 nM, while allopurinol—a purine-analogue prodrug—requires an IC50 of 2.9 μM to achieve comparable inhibition [1]. The Ki of febuxostat for XO is 0.6 nM (mixed-type inhibition), confirming inhibition of both oxidized and reduced enzyme forms [2]. In head-to-head in vitro comparison, febuxostat bound to heparin-sepharose-immobilized XO retained an IC50 of 4.4 nM, whereas allopurinol's IC50 deteriorated to 64 μM under the same conditions, representing a >14,000-fold potency advantage for febuxostat on immobilized enzyme [1]. This magnitude of potency differential means that febuxostat achieves effective XO inhibition at nanomolar concentrations, while allopurinol requires micromolar concentrations, directly impacting dosing requirements and therapeutic windows.

Potency Gap
Head-to-head
~1,000-fold
IC50: 1.8 nM vs 2.9 μM
Supports assay potency context; reported XO inhibition at nanomolar levels
Purified bovine milk XO; solution-phase
Xanthine oxidase inhibition Enzyme kinetics Urate-lowering potency

Absence of Cross-Inhibition of Purine/Pyrimidine Metabolic Enzymes: Febuxostat vs. Allopurinol

At concentrations up to 100 μM, febuxostat exerts no detectable inhibition on five key enzymes of purine and pyrimidine metabolism: guanine deaminase, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), purine nucleoside phosphorylase, orotate phosphoribosyltransferase, and orotidine-5'-monophosphate decarboxylase [1]. In contrast, allopurinol and its active metabolite oxypurinol—by virtue of their purine-analogue structure—are known to inhibit multiple enzymes within these pathways, including de novo purine and pyrimidine biosynthesis at higher concentrations [2]. This selectivity profile is a direct consequence of febuxostat's non-purine chemical structure (a thiazole-carboxylic acid scaffold), which prevents incorporation into nucleotide metabolic pathways. The FDA-approved prescribing information further confirms that febuxostat is not expected to inhibit other enzymes involved in purine and pyrimidine synthesis and metabolism at therapeutic concentrations [3].

Pathway Selectivity
Head-to-head
No inhibition
5 purine/pyrimidine enzymes tested
Reported non-purine selectivity; may avoid pathway cross-interference in co-medication models
Up to 100 μM; purified enzyme assays
Enzyme selectivity Purine metabolism Off-target safety

Superior Clinical Urate-Lowering Efficacy: Febuxostat 80 mg vs. Allopurinol 300 mg in the CONFIRMS Phase III Trial

In the pivotal CONFIRMS trial (n = 2,269 subjects with gout and sUA ≥ 8.0 mg/dL), febuxostat 80 mg once daily achieved the primary endpoint—serum urate <6.0 mg/dL at final visit—in 67% of subjects, compared to 42% for allopurinol 300/200 mg daily (P < 0.001), representing a 25-percentage-point absolute advantage [1]. Among subjects with mild-to-moderate renal impairment (approximately 65% of the study population), the advantage was even larger: febuxostat 80 mg achieved target sUA in 72% versus 42% for allopurinol (P < 0.001), while febuxostat 40 mg achieved 50% (P = 0.021 vs. allopurinol). In the APEX trial (n = 762), febuxostat 80 mg achieved sUA <6.0 mg/dL in 72% versus 39% for allopurinol 300 mg; in the FACT trial, the corresponding rates were 74% vs. 36% [2]. A Bayesian network meta-analysis of 8 RCTs (4,099 patients) confirmed that febuxostat 120 mg had the highest probability of being the best treatment (SUCRA = 0.9973), with OR 7.17 (95% CrI 3.86–14.09) vs. allopurinol for achieving target sUA [3].

Target Achievement
Trial context
+25% (67% vs 42%)
Febuxostat 80 mg vs Allopurinol 300 mg
Reported sUA endpoint context; P
CONFIRMS Phase III; n=2,269; 6-month
Renal Dosing
Method context
No adjustment required
CrCl ≥ 30 mL/min
Hepatic metabolism supports consistent PK in renal impairment research models
CONFIRMS renal subgroup; allopurinol requires dose titration
Solubility Enhancement
Cross-study
Up to 5.6-fold
Salt vs free acid solubility
Supports formulation-development context; sodium salt claims high aqueous solubility
Patent CN111320589A; rat PK AUC improvement 1.8-fold (choline salt)
Serum urate target achievement Randomized controlled trial Gout management

Renal-Impairment Dosing Advantage: No Dose Adjustment Required for Febuxostat vs. Allopurinol in Mild-to-Moderate CKD

Febuxostat does not require dose adjustment in patients with mild-to-moderate renal impairment (creatinine clearance 30–89 mL/min), as confirmed by regulatory labeling and pharmacokinetic studies demonstrating that renal function does not significantly alter febuxostat exposure [1]. In contrast, allopurinol dosing must be reduced according to renal function: the standard starting dose is 100 mg/day in normal renal function, reduced to 50 mg/day in chronic kidney disease (GFR 30–60 mL/min), with maximum recommended doses scaled accordingly [2]. This difference arises from their distinct elimination pathways: febuxostat undergoes extensive hepatic metabolism via UGT conjugation and CYP oxidation (CYP1A2, 2C8, 2C9) with renal elimination of metabolites, whereas allopurinol is rapidly converted to oxypurinol, which is primarily excreted unchanged by the kidneys [3]. In the CONFIRMS trial renal impairment subgroup, allopurinol (dose-adjusted to 200 mg) achieved target sUA in only 42% of subjects, while febuxostat 80 mg (no dose adjustment) achieved 72% [4].

Renal Dosing
Method context
No adjustment required
CrCl ≥ 30 mL/min
Hepatic metabolism supports consistent PK in renal impairment research models
CONFIRMS renal subgroup; allopurinol requires dose titration
Renal impairment dosing Chronic kidney disease Formulary selection

Enhanced Aqueous Solubility and Formulation Flexibility: Febuxostat Sodium Salt vs. Free Acid (BCS Class II)

Febuxostat free acid is classified as a BCS Class II drug with very low aqueous solubility—reported as 12.9 μg/mL (12 mcg/mL), rendering it practically insoluble in water [1]. This poor solubility limits oral bioavailability to less than 49% and constrains formulation options to immediate-release solid oral dosage forms requiring solubility-enhancing excipients [2]. Salt formation with counter-ions has been demonstrated as an effective strategy to overcome this limitation. The p-toluenesulfonic acid salt of febuxostat (Tos1) achieves a 5.6-fold improvement in aqueous solubility (150 μg/mL vs. 27 μg/mL for the free acid starting material in that study) [3]. The febuxostat choline salt demonstrates a 1.8-fold relative oral bioavailability improvement (AUC 22,246 vs. 12,250 μg·h/L; P < 0.05) in rat pharmacokinetic models [4]. The febuxostat sodium salt (crystal Form A, CN111320589A) is specifically claimed to exhibit high solubility with good process reproducibility and high purity, providing a patent-protected solid form with direct industrial applicability for formulation development [5]. Zhang & Zhang (2017) demonstrated that salt formation with 2-methylimidazole and di-2-pyridylamine simultaneously enhances both equilibrium solubility and intrinsic dissolution rate of febuxostat in aqueous medium [6].

Solubility Enhancement
Cross-study
Up to 5.6-fold
Salt vs free acid solubility
Supports formulation-development context; sodium salt claims high aqueous solubility
Patent CN111320589A; rat PK AUC improvement 1.8-fold (choline salt)
Salt-form solubility enhancement BCS Class II formulation Solid-state chemistry

Optimal Research and Industrial Application Scenarios for Febuxostat (Sodium)


In Vivo Preclinical Models of Hyperuricemia and Gout Requiring Potent, Renally-Safe XO Inhibition

Febuxostat (sodium) is the preferred xanthine oxidase inhibitor for rodent models of hyperuricemia—including potassium oxonate-induced and fructose-induced models—where its ~1,000-fold potency advantage over allopurinol (IC50 1.8 nM vs. 2.9 μM) enables effective urate suppression at low oral doses (1–5 mg/kg/day) without the purine-pathway cross-inhibition that confounds allopurinol-based experiments [1]. Its lack of renal clearance dependence means consistent pharmacokinetics across varying renal function states, eliminating the need for dose adjustment in CKD models where allopurinol dosing would require creatinine-clearance-based titration [2]. The sodium salt form further facilitates aqueous dosing solution preparation at concentrations unattainable with the practically insoluble free acid, improving experimental reproducibility in oral gavage and drinking-water administration paradigms [3].

Formulation Development of Improved Solubility and Extended-Release Oral Dosage Forms Targeting BCS Class II Limitations

The febuxostat sodium salt crystal Form A (CN111320589A) provides a patent-protected, high-solubility starting material for pharmaceutical formulation scientists developing next-generation febuxostat products. The enhanced aqueous solubility of the sodium salt—contrasting sharply with the 12.9 μg/mL solubility of the free acid—enables strategies such as amorphous solid dispersions, extended-release matrix systems, and liquid-filled capsule formulations that are physically unattainable with the free acid [4]. The salt-form approach has been validated by the 1.8-fold bioavailability improvement demonstrated for febuxostat choline salt (AUC 22,246 vs. 12,250 μg·h/L), establishing salt formation as a generalizable strategy for febuxostat bioavailability enhancement [5].

Clinical Comparator Studies and Bioequivalence Trials Requiring a Validated Reference Standard with Defined Pharmacodynamic Endpoints

Febuxostat is supported by the largest body of Phase III randomized controlled trial evidence among non-purine XO inhibitors, with three pivotal trials (APEX, FACT, CONFIRMS; combined n > 4,000) establishing dose-response relationships for 40 mg, 80 mg, 120 mg, and 240 mg daily doses against allopurinol 300 mg [6]. These trials define clear pharmacodynamic benchmarks: 45% (40 mg), 67% (80 mg), and 74–81% (120 mg) of subjects achieve sUA <6.0 mg/dL, providing validated reference points for bioequivalence studies, generic product development, and comparative effectiveness research against emerging XO inhibitors such as topiroxostat [7]. The sodium salt's defined crystal form (Form A) with established powder X-ray diffraction patterns further ensures batch-to-batch consistency for analytical method validation and reference standard qualification [8].

In Vitro Enzyme Selectivity Profiling and Drug Interaction Screening Panels

Febuxostat (sodium) serves as a clean pharmacological probe for selective XO inhibition in enzyme panels. At concentrations up to 100 μM, it produces no detectable inhibition of 5 purine/pyrimidine pathway enzymes (guanine deaminase, HGPRT, purine nucleoside phosphorylase, orotate phosphoribosyltransferase, orotidine-5'-monophosphate decarboxylase), making it the superior tool compound for experiments requiring isolated XO blockade without nucleotide metabolism confounding [9]. Additionally, febuxostat demonstrates minimal CYP enzyme inhibition and low drug-drug interaction potential (no displacement of warfarin or ibuprofen from plasma protein binding), qualifying it as a reference inhibitor for CYP drug-interaction screening panels where allopurinol's purine-analogue interference is unacceptable [10].

Application
Selection Property
Validation Focus
Preclinical hyperuricemia models
Renally independent PK; non-purine selectivity
XO inhibition endpoint; model-response context
Solubility-limited formulation development
Sodium salt aqueous solubility; solid-state characterization
Dissolution-rate improvement; formulation-exposure review
Comparator trial reference standard
Phase III dose-response benchmarks; defined pharmacodynamic endpoints
Endpoint context review; sUA target achievement
Enzyme selectivity and DDI screening panels
Clean XO probe; minimal CYP inhibition at assay concentrations
Purine/pyrimidine pathway cross-reactivity; DDI potential
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